![molecular formula C18H17N3O2 B5586746 N-methyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5586746.png)
N-methyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of analogs related to N-methyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide involves various chemical reactions, primarily starting from commercially available or straightforward precursors. For instance, derivatives of phthalazines can be synthesized using Suzuki coupling, which involves reaction conditions tailored to yield specific functionalized compounds (Kumar et al., 2019).
Molecular Structure Analysis
The structure of related compounds, such as N-phenylacetamides and their derivatives, has been determined through crystallography and spectroscopy, highlighting slight twists and specific bond parameters compared to unsubstituted analogs (Gowda et al., 2007). These studies provide a basis for understanding the molecular conformation and structural characteristics of similar N-methyl-phthalazinyl acetamides.
Chemical Reactions and Properties
Compounds within this chemical family can undergo various reactions, such as condensation, esterification, and ester interchange, leading to different functional groups and molecular structures. For example, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide through a sequence of acetylation, esterification, and ester interchange steps illustrates the chemical versatility and reactivity of these compounds (Zhong-cheng & Wan-yin, 2002).
Physical Properties Analysis
The physical properties of such compounds, like solubility, melting points, and crystalline structure, are crucial for their application and handling. While specific data for N-methyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide may not be available, studies on related compounds offer insights into the factors influencing these properties and how they can be altered through molecular modifications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other substances, define the practical and theoretical importance of these compounds. Investigations into the derivatives of phthalazine and acetamide, such as their solvatochromic behavior and interactions with solvents, provide valuable information about the chemical behavior and potential applications of similar molecules (Krivoruchka et al., 2004).
properties
IUPAC Name |
N-methyl-2-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-7-9-13(10-8-12)17-14-5-3-4-6-15(14)18(23)21(20-17)11-16(22)19-2/h3-10H,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUHPTZMGKBFCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49644350 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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